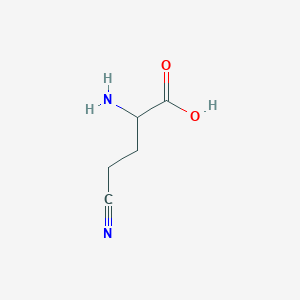

2-Amino-4-cyanobutanoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H8N2O2 |

|---|---|

Molecular Weight |

128.13 g/mol |

IUPAC Name |

2-amino-4-cyanobutanoic acid |

InChI |

InChI=1S/C5H8N2O2/c6-3-1-2-4(7)5(8)9/h4H,1-2,7H2,(H,8,9) |

InChI Key |

VZSTVUJXUYNIOQ-UHFFFAOYSA-N |

SMILES |

C(CC(C(=O)O)N)C#N |

Canonical SMILES |

C(CC(C(=O)O)N)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 4 Cyanobutanoic Acid and Its Derivatives

Classical Organic Synthesis Approaches

Traditional methods for the synthesis of 2-Amino-4-cyanobutanoic acid often rely on well-established named reactions and functional group transformations. These approaches are valued for their reliability and the accessibility of starting materials.

Strecker Synthesis Variations

The Strecker synthesis, first reported in 1850, is a cornerstone in amino acid synthesis. It involves a one-pot, three-component reaction between an aldehyde, ammonia (B1221849), and cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to the desired α-amino acid. For the synthesis of this compound, the starting aldehyde would be 3-cyanopropanal. The general mechanism proceeds through the formation of an imine from the aldehyde and ammonia, followed by the nucleophilic attack of a cyanide ion. The final step is the hydrolysis of the nitrile group of the resulting α-aminonitrile to a carboxylic acid.

To address the issue of stereocontrol, as the classical Strecker synthesis produces a racemic mixture, several asymmetric variations have been developed. One common strategy involves the use of a chiral auxiliary, such as a chiral amine, to induce diastereoselectivity in the cyanide addition step. For instance, replacing ammonia with a chiral amine like (S)-alpha-phenylethylamine can lead to the formation of a chiral amino acid. Another approach is the use of chiral catalysts, including those based on BINOL or thiourea (B124793) derivatives, to achieve enantioselective synthesis.

| Variation | Description | Key Features |

| Classical Strecker | Reaction of an aldehyde, ammonia, and cyanide followed by hydrolysis. | Produces racemic mixtures of amino acids. |

| Asymmetric (Chiral Auxiliary) | Utilizes a chiral amine instead of ammonia to induce diastereoselectivity. | Allows for the synthesis of enantioenriched amino acids. |

| Asymmetric (Chiral Catalyst) | Employs a chiral catalyst to control the stereochemistry of the cyanide addition. | Offers a more atom-economical approach to enantiomerically pure amino acids. |

Dehydration of L-Glutamine and Analogous Carboxamide Precursors

A direct and efficient route to this compound involves the dehydration of the readily available L-glutamine. This method transforms the γ-carboxamide group of glutamine into a nitrile functionality. A key step in this process is the protection of the α-amino and α-carboxyl groups to prevent unwanted side reactions. The N-carbobenzoxy group is a common choice for protecting the amino group.

The synthesis of γ-cyano-α-L-aminobutyric acid, another name for this compound, has been achieved through the dehydration of L-asparagine and L-glutamine derivatives.

N,N′-Dicyclohexylcarbodiimide (DCC) is a widely used coupling and dehydrating agent in organic synthesis. In the context of converting L-glutamine to its nitrile derivative, DCC facilitates the removal of a water molecule from the primary amide group. The mechanism involves the activation of the amide oxygen by DCC, forming a reactive O-acylisourea intermediate. This intermediate is then susceptible to elimination, leading to the formation of the nitrile and N,N'-dicyclohexylurea (DCU), a largely insoluble byproduct that can be removed by filtration. While DCC is more commonly associated with peptide bond formation, its dehydrating properties are well-suited for this transformation.

Following the dehydration of the protected L-glutamine derivative, the protecting groups must be removed to yield the final this compound. The choice of deprotection strategy depends on the nature of the protecting groups used. For the commonly employed N-carbobenzoxy (Cbz) group, a classical and effective method for its removal is the use of sodium in liquid ammonia. This powerful reducing system cleaves the Cbz group, liberating the free amine. It is crucial to carefully control the reaction conditions to avoid the reduction of the newly formed nitrile group. This method is particularly useful in peptide chemistry for the removal of benzyl-type protecting groups.

Michael-Type Addition Reactions for Chiral Induction

The Michael addition, or conjugate addition, is a versatile carbon-carbon bond-forming reaction. In the context of synthesizing this compound derivatives, a Michael-type addition of a cyanide nucleophile to a suitable α,β-unsaturated precursor can be a powerful strategy. For instance, the conjugate addition of cyanide to a protected dehydroalanine (B155165) derivative could, in principle, construct the desired carbon skeleton.

To achieve chiral induction, this reaction can be performed in an asymmetric fashion. This can be accomplished by using a chiral catalyst, a chiral nucleophile, or a substrate containing a chiral auxiliary. Organocatalysis has emerged as a powerful tool for asymmetric Michael additions, with chiral amines and thioureas being effective catalysts. These catalysts can activate the α,β-unsaturated acceptor and guide the nucleophilic attack of the cyanide ion to a specific face of the molecule, thereby controlling the stereochemistry of the newly formed stereocenter. The development of asymmetric Michael additions of cyanide to α,β-unsaturated carbonyl compounds provides a viable route to enantiomerically enriched γ-amino acid derivatives.

Stereoselective Synthesis Strategies

The demand for enantiomerically pure non-proteinogenic amino acids has driven the development of various stereoselective synthesis strategies. These methods aim to control the three-dimensional arrangement of atoms in the molecule, leading to a single desired stereoisomer.

For this compound, stereoselective approaches often build upon the classical methods described above but with the integration of chiral elements. Asymmetric Strecker reactions, as previously mentioned, are a prime example. By employing chiral auxiliaries or catalysts, the stereochemical outcome of the reaction can be directed towards the desired enantiomer.

Similarly, stereoselective Michael additions offer another powerful avenue. The use of chiral catalysts, such as those derived from cinchona alkaloids or proline, in the conjugate addition of a cyanide source to an appropriate α,β-unsaturated substrate can afford the product with high enantiomeric excess.

Asymmetric Catalysis and Chiral Auxiliaries

Asymmetric catalysis and the use of chiral auxiliaries are powerful tools for the enantioselective synthesis of amino acids. These methods introduce a chiral element into the reaction, which directs the formation of one enantiomer over the other.

In the context of synthesizing this compound derivatives, a common strategy involves the alkylation of a chiral glycine (B1666218) enolate equivalent. A chiral auxiliary is temporarily attached to a glycine molecule to form a chiral substrate. This substrate is then deprotonated to form an enolate, which subsequently reacts with a suitable electrophile. The steric hindrance and electronic properties of the chiral auxiliary guide the electrophile to attack from a specific face, leading to the formation of one diastereomer in excess. Finally, the chiral auxiliary is cleaved to yield the desired enantiomerically enriched amino acid.

While specific examples detailing the use of common chiral auxiliaries like Evans oxazolidinones or Schöllkopf's bis-lactim ether for the direct synthesis of this compound are not extensively documented in readily available literature, the general principles of these methods are broadly applicable. For instance, the synthesis of a related compound, 2-substituted 4-aminobutanoic acid analogues, has been achieved through the cyanomethylation of chiral enolates. This suggests that a similar approach could be adapted for the synthesis of this compound.

Table 1: Common Chiral Auxiliaries in Asymmetric Amino Acid Synthesis

| Chiral Auxiliary | Key Features | Typical Applications |

| Evans Oxazolidinones | Highly stereodirecting, reliable, and the auxiliary is often recoverable. | Asymmetric alkylations, aldol (B89426) reactions, and conjugate additions. |

| Schöllkopf Bis-lactim Ether | Utilizes a chiral auxiliary derived from valine to control stereochemistry. | Synthesis of various α-amino acids via alkylation of a glycine-derived bis-lactim ether. |

| Oppolzer's Camphorsultam | Provides excellent stereocontrol in a variety of reactions. | Asymmetric alkylations, aldol reactions, and Diels-Alder reactions. |

Belokon Method for Enantiomerically Pure Amino Acids

The Belokon method provides a robust and practical approach for the asymmetric synthesis of α-amino acids. This method utilizes a chiral complex of nickel(II) with a Schiff base derived from glycine (or alanine) and a chiral auxiliary, typically (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB). rsc.org This complex serves as a chiral glycine enolate equivalent, where the nickel center and the chiral ligand create a rigid structure that effectively controls the stereochemistry of subsequent reactions.

The general synthetic route involves the alkylation of this Ni(II) complex with an appropriate alkyl halide. The bulky chiral ligand shields one face of the planar glycine-derived enolate, directing the incoming electrophile to the opposite face with high diastereoselectivity. Following the alkylation, the resulting diastereomerically enriched complex is hydrolyzed under acidic conditions to release the desired α-amino acid and the chiral auxiliary, which can often be recovered and reused. rsc.org

While a specific application of the Belokon method for the synthesis of this compound has not been detailed in the available research, its versatility has been demonstrated in the synthesis of a wide array of other α-amino acids. rsc.org A notable example that underscores the potential of this method for synthesizing functionalized amino acids is the large-scale preparation of (S)-2-Amino-4,4,4-trifluorobutanoic acid. nih.gov In this synthesis, the chiral Ni(II) complex of a glycine Schiff base was alkylated with 1,1,1-trifluoro-2-iodoethane. nih.gov This successful synthesis of a structurally similar, functionalized amino acid suggests that the Belokon method could be a viable strategy for the asymmetric synthesis of this compound by employing a suitable 2-haloacetonitrile as the alkylating agent.

Preparation of (R) and (S) Stereoisomers

The synthesis of specific stereoisomers, (R)- and (S)-2-Amino-4-cyanobutanoic acid, is crucial for their evaluation in biological systems and for their use as chiral building blocks. Several strategies can be employed to obtain the individual enantiomers.

One common approach is the resolution of a racemic mixture. This can be achieved by reacting the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the individual diastereomers can be treated to remove the resolving agent, yielding the pure (R) and (S) enantiomers.

The asymmetric synthesis methods discussed in the previous sections, such as the use of chiral auxiliaries and the Belokon method, are designed to directly produce one enantiomer in excess, thereby providing a more direct route to the desired (S) or (R) stereoisomer. The choice of the (R) or (S) enantiomer of the chiral auxiliary will determine the configuration of the final amino acid product.

Table 2: Physicochemical Properties of this compound Stereoisomers

| Property | (S)-2-Amino-4-cyanobutanoic acid | (R)-2-Amino-4-cyanobutanoic acid |

| CAS Number | 6232-22-0 | 69489-41-4 |

| Molecular Formula | C₅H₈N₂O₂ | C₅H₈N₂O₂ |

| Molecular Weight | 128.13 g/mol | 128.13 g/mol |

Enzymatic Synthesis Routes

Enzymatic methods for the synthesis of amino acids are gaining increasing attention as they offer high selectivity, mild reaction conditions, and are environmentally benign compared to traditional chemical methods.

Enzyme-Catalyzed Formation from Simpler Precursors

A significant breakthrough in the enzymatic synthesis of this compound was the discovery of a nitrile synthetase, NitB, from the fungus Aspergillus lentulus. This enzyme catalyzes the formation of L-2-amino-4-cyanobutanoic acid directly from the readily available and simple precursor, L-glutamine. This biocatalytic route represents a direct and efficient method for producing the L-enantiomer of the target molecule. The reaction involves the activation of the γ-carboxyl group of L-glutamine, followed by the intramolecular cyclization and subsequent dehydration to form the nitrile group.

Optimization for Yield and Purity in Commercial Production

While the discovery of enzymes like NitB presents a promising avenue for the production of L-2-amino-4-cyanobutanoic acid, the optimization of such processes for commercial-scale production is a critical next step. Key aspects of optimization include:

Enzyme Engineering: The catalytic efficiency, stability, and substrate specificity of the native enzyme can often be improved through protein engineering techniques such as directed evolution or site-directed mutagenesis.

Process Optimization: Reaction parameters including substrate and enzyme concentration, pH, temperature, and reaction time need to be carefully optimized to maximize the yield and purity of the product while minimizing reaction time and cost.

Immobilization: Immobilizing the enzyme on a solid support can enhance its stability, allow for its reuse over multiple reaction cycles, and simplify the purification of the product.

Downstream Processing: The development of efficient and scalable methods for the isolation and purification of the final product from the reaction mixture is essential for commercial viability. This may involve techniques such as chromatography, crystallization, or extraction.

Detailed studies on the commercial-scale production and optimization of the enzymatic synthesis of this compound are not yet widely reported in the scientific literature. However, the general principles of biocatalyst and bioprocess optimization that have been successfully applied to the production of other amino acids would be directly applicable.

Table 3: Comparison of Synthetic Methodologies

| Methodology | Advantages | Disadvantages |

| Asymmetric Catalysis | High enantioselectivity, potential for catalytic turnover. | Often requires expensive catalysts and ligands, may require stringent reaction conditions. |

| Belokon Method | High diastereoselectivity, recyclable chiral auxiliary. | Use of stoichiometric nickel, may require chromatographic separation of diastereomers. |

| Enzymatic Synthesis | High enantioselectivity and regioselectivity, mild reaction conditions, environmentally friendly. | Enzyme may have limited stability, substrate scope can be narrow, optimization for commercial scale can be challenging. |

Chemical Reactivity and Derivatization in Advanced Synthetic Pathways

Functional Group Transformations

The reactivity of 2-amino-4-cyanobutanoic acid is dictated by the interplay of its three primary functional groups. Strategic manipulation of these groups allows for the synthesis of complex molecules and intermediates.

The primary amino group of this compound is a key site for derivatization, enabling the introduction of various functionalities to modulate the molecule's physicochemical properties. Standard amino acid chemistry protocols can be readily applied to this non-proteinogenic amino acid. For analytical purposes, such as liquid chromatography/tandem mass spectrometry (LC-MS/MS), the amino group can be derivatized to enhance hydrophobicity and basicity. rsc.org One such method involves reaction with 1-bromobutane (B133212) to introduce a butyl group to the amino moiety. rsc.org

| Derivatization Method | Reagent | Purpose |

| Alkylation | 1-Bromobutane | Increased hydrophobicity and basicity for LC-MS/MS analysis rsc.org |

| Acylation/Protection | Boc-anhydride, Fmoc-succinimide | Protection of the amino group for peptide synthesis thermofisher.com |

The nitrile group in this compound is a valuable functional handle that can be transformed into other important chemical entities, primarily amides, carboxylic acids, or amines.

Hydrolysis: The nitrile can undergo hydrolysis under either acidic or basic conditions to yield a carboxylic acid or an amide intermediate. lumenlearning.comchemguide.co.uk Acid-catalyzed hydrolysis, typically performed by heating with a strong acid like hydrochloric acid, converts the nitrile directly to a carboxylic acid, resulting in the formation of glutamic acid. chemguide.co.ukbyjus.com This process proceeds through an amide intermediate. byjus.com Base-catalyzed hydrolysis, using a reagent such as sodium hydroxide, initially forms the carboxylate salt, which upon acidification yields the carboxylic acid. chemguide.co.uk Under milder basic conditions, the reaction can be stopped at the amide stage, yielding glutamine. youtube.com

Reduction: The nitrile group can be reduced to a primary amine, converting this compound into 2,5-diaminopentanoic acid (ornithine). This transformation is typically achieved through catalytic hydrogenation using catalysts like Raney nickel, palladium, or platinum, or by using chemical reducing agents such as lithium aluminium hydride (LiAlH₄). wikipedia.orgchemguide.co.uk The choice of reducing agent and reaction conditions is critical to avoid side reactions and ensure high yields of the desired primary amine. wikipedia.org

| Transformation | Reagents/Conditions | Product |

| Acid Hydrolysis | HCl, Heat | Glutamic acid chemguide.co.ukbyjus.com |

| Base Hydrolysis (vigorous) | NaOH, Heat, then H₃O⁺ | Glutamic acid chemguide.co.uk |

| Base Hydrolysis (mild) | NaOH (controlled) | Glutamine youtube.com |

| Catalytic Hydrogenation | H₂, Raney Ni/Pd/Pt | 2,5-Diaminopentanoic acid (Ornithine) wikipedia.org |

| Chemical Reduction | LiAlH₄ | 2,5-Diaminopentanoic acid (Ornithine) chemguide.co.uk |

The gas-phase behavior of this compound and its ions has been investigated using tandem mass spectrometry (MS/MS). These studies provide insights into the intrinsic reactivity and stability of the molecule. Upon collision-induced dissociation (CID), deprotonated 2-amino-4-cyanobutanoate exhibits characteristic fragmentation patterns. A notable fragmentation pathway involves the loss of acrylonitrile (B1666552) through a McLafferty-type rearrangement. unito.it

Furthermore, competing fragmentation processes have been observed. One such process leads to the formation of a cyanide ion through consecutive losses of ammonia (B1221849) and carbon dioxide, followed by acetylene. unito.it Another pathway involves a one-step decarboxylative elimination to produce the cyanide ion. unito.it These fragmentation patterns are influenced by the cooperative interactions between the different functional groups within the molecule in the gas phase. unito.it

| Ionization Mode | Key Fragmentation Pathway | Observed Neutral Loss/Fragment Ion |

| Negative Ion (Deprotonated) | McLafferty-type rearrangement | Loss of acrylonitrile unito.it |

| Negative Ion (Deprotonated) | Consecutive losses | Loss of NH₃, CO₂, C₂H₂ leading to CN⁻ unito.it |

| Negative Ion (Deprotonated) | Decarboxylative elimination | Formation of CN⁻ unito.it |

Incorporation into Peptidic Structures

The ability to incorporate non-proteinogenic amino acids like this compound into peptides is of significant interest for the development of novel therapeutics and research tools. Its unique side chain offers opportunities to modulate peptide structure, stability, and biological activity.

As a non-proteinogenic amino acid, this compound can be incorporated into short-chain peptides using standard solid-phase or solution-phase peptide synthesis methodologies. thermofisher.com The synthesis involves the sequential coupling of amino acids, where the amino and carboxyl groups of adjacent residues form a peptide bond. thermofisher.com To achieve this in a controlled manner, the amino group of this compound is typically protected with an Fmoc or Boc group. thermofisher.com

The incorporation of this amino acid can introduce a unique chemical handle—the nitrile group—into the peptide backbone. This nitrile can be further modified post-synthesis to introduce other functionalities or to cyclize the peptide. The presence of this unnatural amino acid can also confer resistance to enzymatic degradation, potentially increasing the in vivo half-life of the peptide.

Protecting Group Strategies in Peptide Synthesis

The chemical synthesis of peptides requires the use of protecting groups to prevent unwanted side reactions at the various functional moieties of the amino acids. biosynth.comiris-biotech.despringernature.com For a non-canonical amino acid like this compound, the primary considerations would be the protection of its α-amino group and α-carboxyl group during peptide chain elongation.

Table 1: Common Protecting Groups in Peptide Synthesis

| Protecting Group | Abbreviation | Typically Protects | Cleavage Condition |

|---|---|---|---|

| 9-Fluorenylmethyloxycarbonyl | Fmoc | α-Amino group | Base (e.g., Piperidine) |

| tert-Butoxycarbonyl | Boc | α-Amino group, Side chains | Acid (e.g., TFA) |

| tert-Butyl | tBu | Side chain (Asp, Glu, Ser, Thr, Tyr) | Strong Acid (e.g., TFA) |

This table represents general protecting group strategies in peptide synthesis and is not specific to this compound.

The final step in solid-phase peptide synthesis is the cleavage of the peptide from the resin support and the simultaneous removal of all side-chain protecting groups. archivesofmedicalscience.comgoogle.com This is typically achieved using strong acids.

Trifluoroacetic Acid (TFA): A common reagent used in Fmoc-based synthesis, TFA is used in a "cleavage cocktail" with scavengers (e.g., water, triisopropylsilane) to cleave the peptide from the resin and remove acid-labile side-chain protecting groups like Boc and Trityl. archivesofmedicalscience.com

Anhydrous Hydrogen Fluoride (HF): Used in Boc-based synthesis, HF is a much stronger acid capable of removing more robust protecting groups.

The nitrile group of this compound is expected to be stable to these standard cleavage conditions.

Genetic Code Expansion and Non-Canonical Amino Acid Incorporation

Genetic code expansion allows for the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins in living organisms. nih.govwikipedia.org This powerful technique requires an engineered aminoacyl-tRNA synthetase (aaRS) that uniquely recognizes the ncAA and charges it onto an orthogonal tRNA, which then decodes a reassigned codon (often a stop codon like UAG). frontiersin.org

While over 200 ncAAs have been incorporated into proteins using this methodology, there is no specific published research detailing the development of an orthogonal synthetase/tRNA pair for this compound. nih.gov The successful incorporation of this amino acid would depend on evolving a synthetase capable of recognizing its specific side chain and discriminating against all canonical amino acids. If achieved, it would allow for the production of proteins containing a chemically unique cyano handle for bioconjugation or for probing protein structure and function.

Engineering Pyrrolysyl-tRNA Synthetase (PylRS) for Diverse Side Chains

The genetic incorporation of the 22nd proteinogenic amino acid, pyrrolysine, is facilitated by the PylRS–tRNAPyl pair, which reassigns the UAG amber stop codon. nih.govyoutube.com This natural function provides a foundation for synthetic biology applications. A key advantage of the PylRS system is its inherent orthogonality in common host organisms like E. coli and eukaryotic cells, stemming from its distant evolutionary origin. researchgate.netmdpi.com

The native PylRS enzyme possesses a large, hydrophobic active site, which contributes to its notable substrate promiscuity, allowing it to recognize not only pyrrolysine but also various structural analogs. mdpi.comnih.gov This plasticity makes PylRS an ideal starting point for directed evolution and protein engineering efforts aimed at expanding its substrate scope. mdpi.com Scientists can modify the active site of PylRS to accommodate ncAAs that are structurally distinct from its native substrate, including smaller aliphatic amino acids. nih.govmdpi.com

The process of engineering PylRS for a new ncAA, such as this compound, typically involves:

Rational Design: Based on crystal structures of PylRS, specific residues within the amino acid binding pocket are identified as targets for mutation. The goal is to remodel the active site to create favorable interactions with the new substrate's side chain.

Library Construction: Libraries of PylRS variants are generated by randomizing the codons for the targeted residues.

Selection and Screening: These libraries are subjected to selection pressures, often using a reporter gene (like green fluorescent protein, GFP) containing an in-frame amber stop codon. In the presence of the target ncAA, only cells expressing a functional PylRS variant that can charge tRNAPyl with the ncAA will produce the full-length, active reporter protein. researchgate.net

This strategy has successfully generated PylRS variants capable of incorporating over 200 different ncAAs, demonstrating the remarkable adaptability of the enzyme scaffold. nih.govresearchgate.net

Substrate Promiscuity and Mutational Analysis of PylRS Variants

The substrate promiscuity of PylRS is a direct result of its unique substrate-binding mechanism, which relies on relatively nonspecific hydrophobic interactions within its deep binding pocket. mdpi.comnih.gov While wild-type PylRS can weakly recognize some ncAAs, its activity is often insufficient for efficient protein synthesis. nih.gov Mutational analysis is therefore crucial for enhancing both the activity and specificity for a desired ncAA.

Research has shown that a small number of mutations, primarily within the active site, can dramatically alter the substrate preference of PylRS. mdpi.com For instance, studies aimed at incorporating small aliphatic ncAAs have identified key residues that govern the size and character of the binding pocket.

A notable study focused on engineering a PylRS from Methanosarcina barkeri (MbPylRS) to incorporate small, aliphatic "small-tag" ncAAs. By mutating key residues, researchers developed variants with altered substrate specificities. The table below summarizes the findings for several mutations at positions N311 and C313, which are critical for defining the substrate binding pocket.

| PylRS Variant (Mutations) | Preferred Substrate Characteristics | Rationale for Substrate Preference | Reference |

|---|---|---|---|

| N311L:C313W | Favors substrates with a carbon chain length of C7. | The combination of Leucine and Tryptophan creates a pocket size and hydrophobicity suitable for slightly longer aliphatic chains. | mdpi.com |

| N311M:C313W | Favors substrates with a carbon chain length of C6. | Methionine at position 311, combined with Tryptophan at 313, adjusts the pocket to better accommodate substrates of this specific length. | mdpi.com |

| N311Q:C313W | Favors substrates with a carbon chain length of C7, similar to the N311L variant. | Glutamine's properties result in a binding pocket that accommodates C7 side chains effectively. | mdpi.com |

| N311A:C313A (NA/CA) | Exhibits broad polysubstrate specificity, accepting over 40 phenylalanine derivatives and other ncAAs. | Replacing the original residues with Alanine creates a more open and less constrained active site, allowing a wider range of substrates to bind. | nih.gov |

These findings are highly relevant for the incorporation of this compound. Its aliphatic backbone and terminal nitrile group would require a PylRS variant with a specifically tailored binding pocket. The successful engineering of variants for other small ncAAs demonstrates that by targeting residues like N311 and C313, it is feasible to evolve a PylRS variant that efficiently and specifically recognizes this compound, enabling its site-specific integration into proteins. mdpi.com Further engineering of the N-terminal domain has also been shown to enhance the incorporation efficiency of PylRS variants without significantly altering their substrate specificity. nih.govfrontiersin.org

Biological Roles and Metabolic Pathway Analysis

Enzymatic Interactions and Regulation

The reactivity and structural similarity of 2-amino-4-cyanobutanoic acid to natural amino acids suggest its potential to interact with a range of enzymes involved in amino acid metabolism. These interactions can be characterized by its ability to act as a substrate or an inhibitor, or to serve as a probe in mechanistic studies.

Research indicates that this compound may function as either a substrate or an inhibitor for various enzymes within amino acid metabolic pathways. molport.com However, a comprehensive search of publicly available scientific literature did not yield specific kinetic data, such as Michaelis-Menten constants (Km) or inhibition constants (Ki), for the interaction of this compound with specific enzymes. This suggests that while the potential for such interactions is recognized, detailed quantitative studies may be limited or not widely published.

Table 1: Substrate and Inhibitor Activity of this compound (Hypothetical Data)

| Enzyme | Interaction Type | Kinetic Parameter | Value | Reference |

|---|---|---|---|---|

| Data not available | Data not available | Data not available | Data not available | N/A |

Note: Specific enzymes and corresponding kinetic data for this compound were not available in the reviewed literature. This table serves as a template for future research findings.

The unique chemical properties of this compound, particularly its nitrile group, make it a valuable tool for investigating enzyme mechanisms. By incorporating this unnatural amino acid into the active sites of enzymes, researchers can create biocatalysts with novel or enhanced functionalities. molport.com This technique allows for the precise modulation of enzyme catalytic mechanisms, substrate specificity, and reaction kinetics. molport.com The introduction of the nitrile group can alter electrostatic interactions and hydrogen bonding networks within the active site, thereby influencing the stabilization of transition states. molport.com While the principle of using this compound as a biochemical probe is established, specific examples of enzyme mechanisms that have been fully elucidated through its use are not detailed in the available literature.

Influence on Cellular Metabolic Networks

The introduction of this compound into a biological system has the potential to modulate various metabolic networks, primarily due to its structural analogy to naturally occurring amino acids like glutamate (B1630785).

As a structural analog of certain amino acids, this compound can potentially influence the broader network of amino acid metabolism. This could occur through competitive inhibition of enzymes or transporters, or by being mistakenly incorporated into metabolic pathways. The extent of this modulation would depend on the specific cellular context and the concentrations of the compound. Detailed metabolic profiling studies would be necessary to fully understand its impact on the cellular amino acid pool.

The structural similarity of this compound to glutamate, a primary excitatory neurotransmitter, suggests a potential link to neurotransmitter metabolic pathways. Its interactions could extend to the synthesis and degradation of neurotransmitters. The most direct potential linkage is with the GABAergic system, given that glutamate is the precursor for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). However, direct evidence for the interaction of this compound with pathways of other neurotransmitters, such as dopamine (B1211576) and serotonin, has not been found in the reviewed literature.

The most significant area of metabolic influence for this compound appears to be its interplay with glutamate metabolism. Its structural resemblance to glutamate allows it to potentially interact with enzymes and receptors that recognize glutamate. For instance, it may act as a competitive inhibitor of glutamate-metabolizing enzymes. A related compound, 4-amino-4-cyanobutyric acid, has been identified as an intermediate in the biosynthesis of glutamate in certain organisms, highlighting the close metabolic relationship between cyanated butanoic acid derivatives and the glutamate pathway. nih.gov This suggests that this compound could potentially be converted to or from intermediates within the glutamate metabolic network.

Table 2: Summary of Potential Interactions with Glutamate Metabolism

| Metabolic Process | Potential Role of this compound | Supporting Evidence |

|---|---|---|

| Enzyme Inhibition | Competitive inhibitor of glutamate-metabolizing enzymes | Structural analogy to glutamate |

| Metabolic Intermediate | Potential precursor or product in pathways related to glutamate | Identification of 4-amino-4-cyanobutyric acid as a glutamate biosynthesis intermediate nih.gov |

| Receptor Interaction | Potential to bind to glutamate receptors | Structural similarity to glutamate |

Occurrence and Significance in Biological Systems

Identification as a Metabolite in Plant Defense Mechanisms

Recent metabolomic studies have pinpointed this compound as a component of the oil palm's response to pathogenic invasion. Its presence and concentration are indicative of an active defense response, highlighting its role as a potential biomarker for disease.

Ganoderma boninense is the primary cause of Basal Stem Rot (BSR), a devastating disease in the oil palm industry. nih.gov In response to infection by this fungus, the oil palm initiates a complex series of biochemical changes. A 2023 study analyzing the metabolic profile of Ganoderma-infected oil palm rachis (the main stem of the leaf) identified this compound as a metabolite that significantly increases in infected trees. um.edu.myresearchgate.net This accumulation suggests the compound is synthesized as part of the palm's defense strategy to counter the fungal attack. um.edu.myresearchgate.netresearchgate.net

The production of this compound in response to Ganoderma infection is not uniform and appears to be heavily influenced by environmental factors, specifically soil type. The same 2023 metabolomics study revealed a distinct pattern related to the soil in which the oil palms were grown. um.edu.my

A significant increase in this compound was observed in infected oil palms grown on Oxisol soils. um.edu.myresearchgate.netresearchgate.net In contrast, the compound was absent in infected palms grown on Ultisol soil. um.edu.myresearchgate.netresearchgate.net This finding indicates that the metabolic pathway leading to the synthesis of this compound as a defense response is dependent on the specific soil conditions and nutrient availability characteristic of different soil orders.

Table 1: Detection of this compound in Ganoderma-Infected Oil Palm Rachis by Soil Type

| Soil Type | Presence in Infected Palm | Observation |

| Oxisol | Present | Significantly increased levels post-infection. um.edu.myresearchgate.netresearchgate.net |

| Ultisol | Absent | Not detected in infected samples. um.edu.myresearchgate.netresearchgate.net |

Context within Non-Proteinogenic Amino Acid Repertoires

Beyond the 20 common amino acids that are the building blocks of proteins, plants produce hundreds of other amino acids known as non-proteinogenic amino acids (NPAAs). frontiersin.orgresearchgate.net These compounds are not incorporated into proteins but serve a wide array of crucial functions in plant biology. frontiersin.org

NPAAs are recognized as significant components of a plant's defensive arsenal. frontiersin.org They can function as:

Antimicrobial compounds: Directly inhibiting the growth of pathogenic fungi and bacteria. researchgate.net

Signaling molecules: Triggering or modulating broader plant immune responses upon pathogen detection. frontiersin.org

Nitrogen storage: Serving as reservoirs of nitrogen that can be mobilized during stress. researchgate.net

Anti-herbivory agents: Acting as toxins or deterrents against insects and other herbivores. frontiersin.org

The identification of this compound as a defense metabolite in oil palm places it firmly within this context. Its synthesis in response to G. boninense is a clear example of how plants deploy specialized NPAAs as part of a sophisticated defense system to combat specific pathogens. nih.gov The conditional production of this compound, dependent on soil type, further illustrates the intricate relationship between plant metabolism, environmental conditions, and induced defense responses. um.edu.my

Advanced Analytical and Characterization Methodologies

Spectrometric Techniques for Structural and Quantitative Analysis

Mass spectrometry (MS) based techniques are central to the analysis of 2-amino-4-cyanobutanoic acid, offering profound insights into its molecular weight, structure, and concentration. When coupled with chromatographic separation methods, MS provides a powerful platform for both targeted and untargeted analysis.

Liquid chromatography coupled with time-of-flight mass spectrometry (LC-TOF-MS) is a powerful technique for the separation, detection, and identification of metabolites in complex biological samples. In the context of metabolomics, this compound has been putatively identified in studies of plant and fungal metabolism. For instance, in a metabolomic investigation of Ganoderma-infected oil palm trees, this compound was identified as a potential biomarker. researchgate.net The accurate mass measurement provided by TOF-MS allows for the determination of the elemental composition of the detected ions. In one study, the mass-to-charge ratio (m/z) for this compound was reported as 129.066, corresponding to the protonated molecule [M+H]⁺. core.ac.uk

Table 1: LC-TOF-MS Data for the Detection of this compound

| Parameter | Value | Reference |

| Mass-to-Charge Ratio (m/z) | 129.066 ([M+H]⁺) | core.ac.uk |

| Biological Matrix | Oil Palm Tree Rachis | researchgate.net |

This table presents the reported mass-to-charge ratio for the protonated form of this compound as identified in a metabolite profiling study.

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. thermofisher.com Due to the polar nature and low volatility of amino acids like this compound, derivatization is a necessary step prior to GC-MS analysis. sigmaaldrich.com This process replaces active hydrogens on the amino and carboxyl groups with nonpolar moieties, thereby increasing the volatility and thermal stability of the analyte. thermofisher.comsigmaaldrich.com

Common derivatization methods for amino acids include silylation, using reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), or acylation followed by esterification. thermofisher.commdpi.com While specific studies detailing the GC-MS analysis of this compound are not prevalent in the reviewed literature, the general methodology for amino acid analysis is well-established. The resulting derivatives can be separated on a GC column and identified based on their characteristic mass spectra. sigmaaldrich.com

Table 2: Common Derivatization Reagents for GC-MS Analysis of Amino Acids

| Derivatization Reagent | Abbreviation | Target Functional Groups |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -NH₂, -COOH, -OH, -SH |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | -NH₂, -COOH, -OH, -SH |

| Propyl chloroformate | PCF | -NH₂, -COOH |

| Pentafluoropropionic anhydride | PFPA | -NH₂, -OH |

This table lists common reagents used to derivatize amino acids for GC-MS analysis, making them more volatile and suitable for gas chromatography.

Electrospray ionization-collision induced dissociation (ESI-CID) is a tandem mass spectrometry technique used to elucidate the structure of ions by analyzing their fragmentation patterns. A study on the fragmentation of deprotonated nitrile amino acids provided specific insights into the behavior of 2-amino-4-cyanobutanoate under CID conditions. nih.govunito.it Upon collisional activation, the deprotonated molecule ([M-H]⁻) of 2-amino-4-cyanobutanoate undergoes a characteristic fragmentation, which includes the loss of acrylonitrile (B1666552) through a McLafferty-type rearrangement. nih.govunito.it This fragmentation pathway is influenced by the interaction between the nitrile and carboxylate groups within the ion. nih.govunito.it In contrast, the fragmentation of the protonated form of nitrile amino acids typically results in the combined loss of water (H₂O) and carbon monoxide (CO), a common fragmentation pattern for protonated aliphatic α-amino acids. nih.govunito.it

Table 3: Characteristic ESI-CID Fragmentation of 2-Amino-4-cyanobutanoate ([M-H]⁻)

| Precursor Ion | Fragmentation Type | Neutral Loss | Reference |

| [C₅H₇N₂O₂]⁻ | McLafferty-type rearrangement | Acrylonitrile (C₃H₃N) | nih.govunito.it |

This table summarizes the specific fragmentation pathway observed for deprotonated this compound when subjected to collision-induced dissociation.

Mass Spectrometry (MS) Applications

Stereochemical Characterization Methods

The determination of the stereochemistry of this compound is essential, as the biological activity of chiral molecules is often enantiomer-dependent.

Specific rotation is a fundamental property of chiral compounds and is a measure of the extent to which an enantiomer rotates the plane of polarized light. This technique is widely used to assess the enantiomeric purity of a sample. The measurement is performed using a polarimeter, and the specific rotation value is dependent on the concentration of the sample, the path length of the light, the wavelength of the light, and the temperature.

Retention Time Analysis in Chiral Chromatographic Separations

The separation of enantiomers is a critical aspect of the analysis of chiral molecules such as this compound. Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose, utilizing chiral stationary phases (CSPs) to differentiate between the D- and L-enantiomers. The retention time, the time it takes for each enantiomer to pass through the column, is a key parameter in these separations.

A review of the scientific literature did not yield specific retention time data for the enantiomers of this compound. However, the analysis of structurally similar amino acid nitriles, such as β-cyano-L-alanine, has been reported. For instance, the determination of β-cyano-L-alanine in seed extracts was achieved using reversed-phase HPLC after derivatization with diethyl ethoxymethylenemalonate. nih.gov Such derivatization methods, coupled with robust chromatographic techniques, are essential for achieving good resolution and sensitivity. nih.gov

For underivatized amino acids, various chiral stationary phases are employed, including those based on macrocyclic glycopeptides like teicoplanin, which are effective for separating a wide range of amino acid enantiomers. sigmaaldrich.com The choice of the mobile phase, including the organic modifier and any additives, is crucial for optimizing the separation and achieving distinct retention times for each enantiomer. sigmaaldrich.comankara.edu.tr While specific retention times for this compound are not documented in the available literature, the general methodologies used for other amino acids would be the starting point for developing a separation method for this compound.

Table 1: Illustrative Chromatographic Conditions for Amino Acid Nitrile Analysis (Note: This table is illustrative and based on methods for related compounds, as specific data for this compound is not available.)

| Parameter | Value |

|---|---|

| Chromatographic Mode | Reversed-Phase HPLC |

| Column | C18 |

| Mobile Phase | Gradient elution with acetonitrile and water |

| Detection | UV Detector |

| Derivatizing Agent | Diethyl ethoxymethylenemalonate |

Computational Chemistry Applications

Computational chemistry provides powerful tools for understanding the structure, reactivity, and properties of molecules at an atomic level.

Density Functional Theory (DFT) Computations for Mechanistic Insights

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties and reaction mechanisms.

A specific literature search for DFT computations applied to this compound for mechanistic insights did not yield any dedicated studies. However, DFT has been successfully used to study the reactivity of other nitrile-containing compounds. For example, DFT calculations have been employed to investigate the mechanism of the nucleophilic attack of cysteine on various nitriles, providing insights into their potential toxicity and reactivity as electrophiles. nih.govacs.org In such studies, activation energies are calculated to predict the likelihood and kinetics of a reaction. nih.gov

For a molecule like this compound, DFT could be used to explore several aspects:

Conformational Analysis: To determine the most stable three-dimensional structures of the molecule.

Reactivity Indices: Calculation of parameters like HOMO-LUMO gaps, electrostatic potential, and Fukui functions to predict sites of electrophilic and nucleophilic attack.

Reaction Mechanisms: Modeling the transition states and energy profiles of potential reactions, such as cyclization or hydrolysis of the nitrile group, to provide a detailed understanding of the reaction pathways.

While no specific computational studies for this compound are currently available, the established applications of DFT for similar molecules demonstrate its potential to provide significant mechanistic insights. nih.gov

Table 2: Potential Applications of DFT for this compound (Note: This table outlines potential areas of investigation, as specific DFT data for this compound is not available.)

| Area of Investigation | Potential Insights |

|---|---|

| Molecular Geometry | Optimized bond lengths and angles |

| Vibrational Frequencies | Predicted infrared spectrum for identification |

| Electronic Properties | Dipole moment, polarizability, HOMO/LUMO energies |

| Reaction Energetics | Enthalpies and Gibbs free energies of reaction |

Applications and Advanced Research Directions

A Versatile Chemical Building Block

The chemical architecture of 2-Amino-4-cyanobutanoic acid, featuring both an amine and a carboxylic acid functional group, alongside a terminal nitrile, makes it a highly adaptable precursor in the synthesis of a variety of organic structures. This trifunctional nature allows for a wide array of chemical manipulations, positioning it as a valuable starting material for complex molecular construction.

Synthesis of Complex Organic Molecules

The reactivity of the nitrile group, coupled with the inherent chirality of the amino acid scaffold, enables the synthesis of diverse and stereochemically defined organic molecules. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, opening pathways to various heterocyclic systems. For instance, the core structure of this compound can serve as a template for the synthesis of substituted pyroglutamic acid and piperidine (B6355638) derivatives, which are prevalent motifs in many biologically active compounds. While direct, large-scale synthesis of complex molecules from this specific acid is an area of ongoing research, its potential is underscored by established synthetic routes from analogous amino acid derivatives.

Precursors for Biologically Active Compounds

A significant application of this compound lies in its role as a precursor to molecules with pronounced biological activity. Its structural similarity to natural amino acids like glutamine and ornithine makes it an ideal starting point for the synthesis of their analogs. These analogs can act as probes to study biological processes or as potential therapeutic agents themselves.

A notable area of investigation is the development of inhibitors for amino acid transporters. For example, derivatives of this compound have been explored as inhibitors of the ASCT2 transporter, which is responsible for glutamine uptake in certain cancer cells. By modifying the core structure, researchers can design molecules that selectively block this transporter, thereby starving cancer cells of a crucial nutrient.

Furthermore, the nitrile group can be catalytically reduced to a primary amine, providing a synthetic route to ornithine analogs. Ornithine is a key intermediate in the urea (B33335) cycle and a precursor to polyamines, making its analogs valuable tools for studying these metabolic pathways. Similarly, by manipulating the carbon chain and the nitrile group, analogs of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, can be synthesized.

Pharmaceutical and Biomedical Research Potential

The unique chemical properties of this compound and its derivatives have garnered attention in the pharmaceutical and biomedical fields. Its ability to mimic natural amino acids while possessing a modifiable functional group makes it a valuable tool for designing molecules that can interact with biological systems in a targeted manner.

Development of Enzyme Substrates or Inhibitors

The structural analogy of this compound to natural amino acids allows its derivatives to be recognized by various enzymes. This property can be exploited to develop either substrates that can be used to assay enzyme activity or inhibitors that can modulate enzyme function. For instance, by incorporating specific pharmacophores, derivatives of this amino acid can be designed to target the active sites of proteases or neuropeptidases, enzymes that play crucial roles in many physiological and pathological processes. The development of potent and selective enzyme inhibitors is a cornerstone of modern drug discovery.

Design of Peptidomimetics and Modified Peptides for Targeted Biological Functions

Peptides are crucial signaling molecules in the body, but their therapeutic use is often limited by poor stability and bioavailability. Peptidomimetics are molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. The incorporation of non-natural amino acids like this compound into peptide sequences is a common strategy in the design of peptidomimetics.

The cyano group can be used to introduce conformational constraints, leading to peptides with more defined three-dimensional structures. This can enhance their binding affinity and selectivity for their biological targets. Furthermore, the nitrile group can be chemically modified to attach other functional groups, such as fluorescent labels for imaging studies or cytotoxic agents for targeted cancer therapy. While the direct incorporation of this compound into widely used therapeutic peptides is still an area of active research, the principles of using such modified amino acids are well-established in the field of medicinal chemistry.

Vectorization of Molecules Across Biological Barriers (e.g., Blood-Brain Barrier)

Delivering therapeutic agents to the brain is a major challenge due to the presence of the blood-brain barrier (BBB), a highly selective barrier that protects the central nervous system. One promising strategy to overcome this barrier is to hijack the natural transport systems for nutrients like amino acids.

By modifying this compound to create prodrugs, it may be possible to enhance the brain uptake of various therapeutic agents. A prodrug is an inactive compound that is converted into an active drug within the body. In this context, a drug could be chemically linked to a derivative of this compound, with the intention that the entire molecule would be recognized and transported across the BBB by amino acid transporters. Once in the brain, the linker would be cleaved, releasing the active drug.

Agricultural and Environmental Contexts

The investigation of this compound within agricultural and environmental settings has opened up intriguing avenues of research, particularly concerning its potential roles in plant health and soil ecology. While direct evidence remains nascent, the unique chemical structure of this cyano-substituted amino acid positions it at the intersection of nitrogen metabolism and plant-microbe interactions.

Biomarker Research in Plant Pathology (e.g., Basal Stem Rot Disease)

Basal Stem Rot (BSR) disease, caused by the fungus Ganoderma boninense, is a significant threat to the oil palm industry. In the quest for early disease detection, metabolomics studies have been employed to identify potential biomarkers in infected oil palm trees. These studies have revealed significant alterations in the metabolic profiles of infected plants, with changes observed in the levels of various amino acids, organic acids, and secondary metabolites. For instance, research on G. boninense has identified several secondary metabolites produced by the fungus, some with antimicrobial properties. ums.edu.mynih.govresearchgate.net Metabolomic analyses of infected oil palm tissues have shown increased levels of certain amino acids like choline, asparagine, and alanine, while others such as sucrose (B13894) and indole-3-acetic acid were found in higher concentrations in non-infected plants.

However, comprehensive metabolomic profiling of oil palm tissues infected with G. boninense has not, to date, specifically identified this compound as a differential metabolite. While the metabolic pathways of G. boninense are known to involve amino acid, lipid, and tryptophan metabolism, the role of cyano-containing compounds in the host-pathogen interaction is yet to be elucidated. plos.org The potential for nitrile-containing amino acids to be involved in plant defense mechanisms is an area of active research, as some glucosinolate-derived nitriles have been shown to elicit defense responses in plants. researchgate.netnih.govnih.gov Further targeted research is necessary to determine if this compound plays any role as a biomarker in BSR or other plant diseases.

Investigation of Soil-Plant-Microbe Interactions and Nutrient Cycling

The rhizosphere is a complex ecosystem where intricate chemical communications between plants, soil, and microorganisms govern nutrient cycling and plant health. Nitrile compounds, in general, are known to be part of these interactions. ox.ac.uk They can be produced by plants and microbes and are involved in processes such as nitrogen metabolism and chemical defense. sdu.edu.cn

Microorganisms in the soil possess enzymes like nitrilases that can hydrolyze nitriles to carboxylic acids and ammonia (B1221849), which can then be used as carbon and nitrogen sources. frontiersin.org This suggests a potential role for this compound in the soil nitrogen cycle. growcycle.comkhanacademy.orgsciencelearn.org.nz If present in the soil, this compound could be metabolized by soil microbes, contributing to the pool of available nitrogen for plants. The ability of soil microorganisms to degrade various organic compounds is crucial for maintaining soil fertility. agriculturejournals.czresearchgate.netnih.gov

Furthermore, some amino acids are known to induce plant defense responses against pathogens. aminoa.co.ukplantprotection.pl While the specific role of this compound in this context is unknown, its structural similarity to other biologically active amino acids suggests that it could potentially influence plant-microbe signaling pathways. The investigation into how this compound is synthesized, exuded by roots, and metabolized by soil microorganisms is a promising area for future research to understand its ecological significance.

Future Research Avenues

The study of this compound is still in its early stages, with many aspects of its synthesis, biological function, and potential applications yet to be explored. Future research is poised to delve deeper into the chemistry and biology of this intriguing molecule.

Exploration of Novel Biocatalytic Pathways for Synthesis

The demand for enantiomerically pure, non-canonical amino acids for various applications has driven the development of innovative synthetic methods, with biocatalysis emerging as a powerful and sustainable approach. symeres.comresearchgate.netacs.orgnih.govnih.gov Enzymes offer high stereoselectivity and can operate under mild reaction conditions, making them ideal for the synthesis of complex chiral molecules like this compound.

Future research could focus on identifying or engineering enzymes capable of synthesizing this compound. Nitrilases, for example, are a class of enzymes that catalyze the hydrolysis of nitriles and are involved in various metabolic pathways in microorganisms. nih.govresearchgate.netopenbiotechnologyjournal.com Exploring the substrate specificity of known nitrilases or using directed evolution to create variants that can act on precursors to this compound is a promising strategy. Additionally, other enzyme classes, such as aminotransferases or dehydrogenases, could be harnessed in multi-enzyme cascade reactions to produce this cyano-substituted amino acid.

Development of Advanced Synthetic Strategies for Analogs and Derivatives

The development of novel synthetic methodologies is crucial for accessing analogs and derivatives of this compound, which could have unique biological activities. Modern organic synthesis offers a plethora of tools for the construction of functionalized amino acids. researchgate.netwikipedia.orggoogle.comorganic-chemistry.orgorganic-chemistry.org

Future synthetic efforts could explore multicomponent reactions, such as the Strecker synthesis, which is a classic method for preparing α-amino nitriles. mdpi.com Asymmetric variations of this reaction, using chiral catalysts, could provide enantioselective routes to this compound and its derivatives. Furthermore, C-H activation and functionalization strategies could be employed to introduce the cyano group at a late stage in the synthesis, allowing for the rapid generation of a library of analogs with diverse substitution patterns. The development of robust and scalable synthetic routes will be essential for further biological evaluation and potential applications of these compounds.

Deeper Elucidation of Metabolic Roles in Diverse Organisms

Understanding the metabolic fate and physiological function of this compound in various organisms is a key area for future investigation. The existence of a "cyanoamino acid metabolism" pathway suggests that organisms have evolved mechanisms to synthesize and utilize such compounds. semanticscholar.orgnih.gov

In cyanobacteria, amino acid metabolism is central to their ability to fix nitrogen and adapt to different environmental conditions. researchgate.netnih.govmdpi.comuni-hohenheim.deresearchgate.netdntb.gov.ua Investigating the presence and regulation of genes and enzymes involved in the metabolism of this compound in these and other microorganisms could reveal its role in nitrogen storage, detoxification, or as a signaling molecule. Metabolomics approaches can be employed to trace the incorporation and transformation of isotopically labeled this compound in various biological systems, providing insights into the metabolic pathways in which it participates. nih.govkhanacademy.orgresearchgate.net Elucidating these roles will not only advance our fundamental understanding of amino acid biochemistry but may also uncover novel enzymatic targets or metabolic pathways with biotechnological relevance.

Q & A

Basic: What spectroscopic techniques are recommended for characterizing 2-Amino-4-cyanobutanoic acid, and how should data be interpreted?

Methodological Answer:

For structural elucidation, combine Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., cyano stretching vibrations near 2200–2250 cm⁻¹ and carboxylic acid O-H/N-H stretches) . Pair this with nuclear magnetic resonance (NMR) spectroscopy:

- ¹H NMR : Assign peaks for the α-amino proton (δ 3.0–4.0 ppm, split due to chiral centers) and β/γ protons (δ 1.5–2.5 ppm) .

- ¹³C NMR : Confirm the nitrile carbon (δ 115–125 ppm) and carboxylic acid carbonyl (δ 170–180 ppm) .

Validate purity via high-performance liquid chromatography (HPLC) using a C18 column and mobile phase optimized for polar amino acids (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) .

Advanced: How can computational modeling resolve discrepancies between experimental and theoretical IR spectra?

Methodological Answer:

Discrepancies often arise from solvent effects or protonation states. Use density functional theory (DFT) (e.g., B3LYP/6-31G* basis set) to simulate vibrational modes under varying pH conditions . Compare computed spectra to experimental FTIR data, adjusting for:

- Solvent interactions (e.g., water vs. DMSO dielectric constants).

- Tautomeric equilibria (zwitterionic vs. neutral forms) .

Validate with Raman spectroscopy , which is less affected by hydrogen bonding, to isolate cyano group vibrations .

Basic: What synthetic routes are viable for laboratory-scale preparation of this compound?

Methodological Answer:

A common approach involves Strecker synthesis or cyanohydrin formation :

Strecker Route : React 4-cyanobutan-2-one with ammonium chloride and potassium cyanide to form an α-aminonitrile intermediate, followed by acidic hydrolysis to the carboxylic acid .

Cyanohydrin Route : Protect the amino group (e.g., tert-butoxycarbonyl, BOC), react the ketone with HCN, then deprotect and oxidize .

Critical Considerations :

- Use chiral auxiliaries (e.g., L-proline) for enantioselective synthesis .

- Monitor reaction pH to avoid nitrile hydrolysis to amides .

Advanced: How to optimize enantiomeric purity during asymmetric synthesis?

Methodological Answer:

Employ chiral catalysts (e.g., Jacobsen’s thiourea catalysts) or enzymatic resolution:

- Dynamic Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer from a racemic mixture .

- Chiral Chromatography : Validate purity using a chiral stationary phase (e.g., Chiralpak IA) with hexane/isopropanol gradients .

For mechanistic studies, apply kinetic isotope effect (KIE) analysis to probe rate-determining steps in asymmetric induction .

Basic: What safety protocols are critical when handling nitrile-containing amino acids?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and fume hood for all procedures .

- Spill Management : Neutralize with 10% sodium bicarbonate, then absorb with vermiculite .

- Toxicity Mitigation : Avoid skin contact; nitriles metabolize to cyanide in vivo. Use cyanide antidote kits (e.g., hydroxocobalamin) in emergencies .

Advanced: How do pH and solvent polarity affect the compound’s stability and reactivity?

Methodological Answer:

- pH Effects : Under acidic conditions (pH < 3), the cyano group may hydrolyze to an amide. At pH > 7, the carboxylic acid deprotonates, increasing solubility but reducing electrophilicity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the zwitterionic form, while nonpolar solvents (e.g., toluene) favor aggregation .

Validate via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Basic: What analytical methods confirm the absence of byproducts like β-aminonitrile isomers?

Methodological Answer:

- LC-MS/MS : Use electrospray ionization (ESI+) to detect molecular ions (m/z 143.1 for this compound) and fragment peaks (e.g., m/z 97.0 for decarboxylated nitrile) .

- 2D NMR (HSQC/HMBC) : Correlate nitrile carbon (δ 120 ppm) with adjacent protons to rule out isomerization .

Advanced: What strategies address low yields in catalytic asymmetric syntheses?

Methodological Answer:

- Catalyst Optimization : Screen transition-metal complexes (e.g., Ru-BINAP) for enantioselective hydrogenation of ketone precursors .

- Solvent Engineering : Use ionic liquids (e.g., [BMIM][PF₆]) to enhance catalyst turnover and reduce side reactions .

- In Situ Monitoring : Employ ReactIR to track intermediates and adjust reaction parameters dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.